3',5'-二-O-乙酰-2'-脱氧腺苷

描述

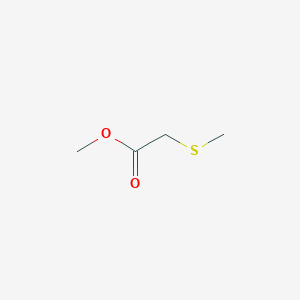

3',5'-Di-o-acetyl-2'-deoxyadenosine is a modified nucleoside derivative that has been studied for its potential in various biological applications. The acetylation of the parent compound, 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine, has been shown to produce a potential prodrug with pronounced inhibition of trypanosomal and neoplastic cell growth and viability, as well as inhibiting HIV-1 growth and infectivity .

Synthesis Analysis

The synthesis of 3',5'-Di-o-acetyl-2'-deoxyadenosine and related compounds involves several steps, starting from 2'-deoxyadenosine or adenosine as the starting material. For instance, an efficient procedure to synthesize 3',5'-dithio-2'-deoxyadenosine, which is structurally related, has been established starting from 2'-deoxyadenosine in five steps with a 33% overall yield . Similarly, 2'-deoxyadenosine itself has been synthesized from adenosine with a protective group, followed by the elimination of the protective group under controlled conditions . These methods involve various chemical reactions, including silylation, condensation, and deprotection steps, to achieve the desired modified nucleosides.

Molecular Structure Analysis

The molecular structure of related compounds such as 3'-O-acetyladenosine has been determined using three-dimensional x-ray data. The glycosidic conformation is syn with an intramolecular hydrogen bond between the 5'-hydroxyl group and the N(3) atom of the base. The sugar is C(2')-endo puckered, and the acetate group is only slightly twisted around the C(3')-O(3') bond . These structural details are crucial for understanding the interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of 3',5'-Di-o-acetyl-2'-deoxyadenosine include acetylation, which has been shown to enhance the biological activity of the parent compound . Other reactions, such as aminoacylation and methylation, have been studied to understand their effects on the conformation and biological properties of ribonucleosides . Additionally, the synthesis of 3'-fluoro-3'-deoxyadenosine, another modified nucleoside, involves triflate activation and nucleophilic displacement, followed by selective deblocking .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3',5'-Di-o-acetyl-2'-deoxyadenosine and related compounds are influenced by their molecular structure and the modifications introduced during synthesis. For example, the introduction of fluorine at the 3'-position of 3'-deoxyadenosine results in broad-spectrum antiviral activity against various DNA and RNA viruses . The conformational changes due to modifications such as 3'-O-acetylation affect the molecule's hydrogen bonding and overall shape, which in turn can influence its biological activity .

科学研究应用

酶促合成聚脱氧核苷酸

3',5'-二-O-乙酰-2'-脱氧腺苷(3',5'-Di-O-Ac-2'-dA)衍生物,如N-乙酰化脱氧腺苷三磷酸盐,在聚脱氧核苷酸的酶链延长中被发现是有效底物。这个过程由末端脱氧核苷酸转移酶促进,表明在聚合过程中乙酰基保持完整,不会干扰华生-克里克碱基配对中的氢键,尽管它稍微削弱了(Hayes et al., 1968)。

核酸结构研究

对涉及3',5'-二-O-乙酰-2'-dA衍生物的复合物进行了核磁共振研究,揭示了核酸相互作用中氢键的几何构型和强度。这些研究揭示了华生-克里克和胡格斯汀碱基对的重要信息,有助于我们理解核酸的结构和功能(Dunger et al., 2000)。

荧光类似物的开发

已经进行了关于开发3',5'-二-O-乙酰-2'-dA的荧光类似物的研究。这些类似物展示了显著的溶剂致色性特性,根据溶剂环境改变其荧光发射。这使它们有可能用于研究DNA-蛋白质相互作用,并作为生物系统中的传感器(Matsumoto et al., 2011)。

标记衍生物的合成

已经开发了高效的合成途径来制备3',5'-二-O-乙酰-2'-dA的标记衍生物。这些标记化合物在各种生物化学和分子生物学研究中很有用,例如在细胞环境中的追踪和成像(Terrazas et al., 2005)。

属性

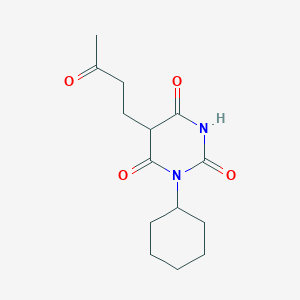

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVQALFRSDINB-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Di-O-acetyl-2'-deoxyinosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

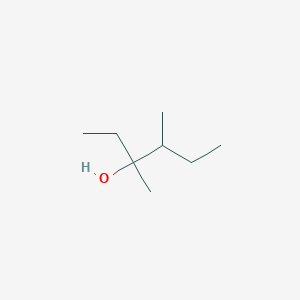

![(3R,5R,8S,9S,10S,11S,13S,14S)-10,13-Dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B103808.png)